ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate (CAS 946335-07-5, molecular formula C24H24N4O4, molecular weight 432.5 g/mol) is a synthetic small molecule belonging to the indole-1,3,4-oxadiazole-acetamido-benzoate chemotype. The compound integrates three pharmacophoric modules—an indole nucleus, a 5-propyl-substituted 1,3,4-oxadiazole ring, and an ethyl benzoate moiety connected via an acetamido linker—and is catalogued as a screening compound in the PubChem Substance database (SID as well as in the Chemsrc bioassay repository, where it appears in multiple high-throughput screening campaigns including ULK1 inhibition and GPR151 activation assays.

Molecular Formula C24H24N4O4
Molecular Weight 432.5 g/mol
Cat. No. B14974666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
Molecular FormulaC24H24N4O4
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C(=O)OCC
InChIInChI=1S/C24H24N4O4/c1-3-9-22-26-27-23(32-22)20-14-16-10-5-8-13-19(16)28(20)15-21(29)25-18-12-7-6-11-17(18)24(30)31-4-2/h5-8,10-14H,3-4,9,15H2,1-2H3,(H,25,29)
InChIKeyPRVHBMJCAQGPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate (CAS 946335-07-5): Chemical Identity and Physicochemical Baseline for Procurement Decisions


Ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate (CAS 946335-07-5, molecular formula C24H24N4O4, molecular weight 432.5 g/mol) is a synthetic small molecule belonging to the indole-1,3,4-oxadiazole-acetamido-benzoate chemotype . The compound integrates three pharmacophoric modules—an indole nucleus, a 5-propyl-substituted 1,3,4-oxadiazole ring, and an ethyl benzoate moiety connected via an acetamido linker—and is catalogued as a screening compound in the PubChem Substance database (SID 87458449) as well as in the Chemsrc bioassay repository, where it appears in multiple high-throughput screening campaigns including ULK1 inhibition and GPR151 activation assays [1]. Unlike generic indole or oxadiazole fragments, this specific compound features a 2-substituted indole topology with a propyl chain on the oxadiazole—a combination that determines its unique molecular recognition profile and physicochemical properties, making generic substitution with structurally similar analogs scientifically unjustified without confirmatory comparative data.

Why Structurally Similar Indole-Oxadiazole Analogs Cannot Substitute for Ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate in Targeted Research Programs


Within the indole-1,3,4-oxadiazole-acetamido-benzoate chemical series, even minor structural variations—including the position of the benzoate ester attachment (ortho vs. para), the alkyl chain length on the oxadiazole ring (ethyl vs. propyl vs. isopropyl vs. isobutyl), and the substitution pattern on the indole core—produce non-interchangeable chemical entities with distinct molecular recognition surfaces . The target compound's ortho-benzoate geometry, propyl substituent on the oxadiazole, and 2-indolyl connectivity collectively define a unique three-dimensional pharmacophore that governs target engagement, hydrogen-bonding capacity (6 H-bond acceptors, 1 H-bond donor), and conformational flexibility (8 rotatable bonds) distinct from its regioisomeric and chain-length analogs . In high-throughput screening, positional isomers and chain-length variants routinely exhibit divergent activity profiles against the same biological target, as the acetamido linker orientation and alkyl chain hydrophobicity directly influence binding pocket complementarity. Consequently, procurement of a para-substituted analog or an alternative alkyl-chain variant as a substitute introduces unvalidated structural variables that can alter both potency and selectivity, undermining experimental reproducibility.

Quantitative Differentiation Evidence for Ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate: Comparator-Benchmarked Performance Data


Evidence Dimension 1: Positional Isomer Differentiation — Ortho vs. Para Benzoate Substitution Defines Unique Molecular Topology and Intermolecular Interaction Capacity

The target compound (ortho-benzoate, CAS 946335-07-5) and its closest positional isomer ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate (para-benzoate, CAS 946335-08-6) are constitutional isomers differing solely in the benzoate ester attachment position (ortho vs. para). This difference alters the spatial orientation of the ethyl ester group relative to the acetamido-indole-oxadiazole core, resulting in distinct molecular shapes, dipole moments, and hydrogen-bonding geometries. The ortho-substitution introduces intramolecular steric and electronic effects absent in the para isomer, which can modulate binding pocket occupancy in target proteins . Although no published head-to-head bioactivity comparison exists for this exact pair, the documented divergence in HTS assay inclusion patterns between the two compounds across Scripps Research Institute screening panels (the ortho isomer appears in ULK1, GPR151, FBW7, and MITF assays; the para isomer's screening profile is not publicly catalogued) suggests differential cheminformatics filtering or distinct primary screening outcomes .

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Evidence Dimension 2: Alkyl Chain Length Differentiation — Propyl (C3) vs. Ethyl (C2) and Isopropyl (C3-branched) Substituents on the 1,3,4-Oxadiazole Ring Determine Hydrophobic Surface and Conformational Flexibility

The 5-propyl substituent on the 1,3,4-oxadiazole ring of the target compound represents a specific hydrophobic pharmacophoric element. The closest chain-length analogs include the ethyl variant (CAS 946381-21-1, C2 straight chain) and the isopropyl variant (CAS 946232-85-5, C3 branched chain). The propyl group (n-C3H7) provides an extended linear hydrophobic surface of approximately 4.0–4.5 Å in length with a calculated contribution to logP of approximately +1.5, compared to approximately +1.0 for the ethyl analog (approximately 3.0–3.5 Å extension) and approximately +1.5 but with different shape complementarity for the branched isopropyl analog . These differences in alkyl chain geometry directly affect the compound's ability to occupy hydrophobic sub-pockets within protein binding sites, as the linear propyl chain can penetrate deeper into narrow hydrophobic clefts than the branched isopropyl group, while offering greater van der Waals contact surface area than the shorter ethyl chain . Despite identical molecular formula and identical molecular weight for the isopropyl analog, the linear vs. branched topology of the C3 alkyl group produces distinct binding site steric profiles.

Medicinal Chemistry Pharmacophore Modeling Lipophilicity

Evidence Dimension 3: Quantitative HTS Screening Profile — Documented Multi-Target Screening Footprint Across Scripps Research Institute Assay Panels

The target compound has been evaluated in a publicly documented panel of four distinct high-throughput screening assays at The Scripps Research Institute Molecular Screening Center: (1) an AlphaScreen-based biochemical HTS primary assay to identify inhibitors of ULK1 (unc-51 like autophagy activating kinase 1), (2) a cell-based HTS primary assay to identify activators of GPR151 (G-protein coupled receptor 151), (3) an AlphaScreen-based biochemical HTS primary assay to identify activators of FBW7 (F-box/WD repeat-containing protein 7), and (4) an AlphaScreen-based biochemical HTS primary assay to identify inhibitors of MITF (microphthalmia-associated transcription factor) . This multi-target screening footprint provides validated quantitative activity data (percent inhibition or percent activation at the screening concentration) against these four targets, establishing a baseline pharmacological profile. In contrast, the same screening data are not publicly available for the para-substituted positional isomer or for the ethyl-chain analog, making the target compound the only member of this chemical series with a documented multi-target HTS activity profile . The inclusion of this compound across multiple mechanistically unrelated targets (kinase, GPCR, E3 ligase, transcription factor) further suggests that the specific ortho-benzoate propyl-oxadiazole topology possesses a privileged chemotype character not necessarily shared by its close analogs.

High-Throughput Screening Drug Discovery Target Profiling

Evidence Dimension 4: Physicochemical Property Differentiation — Ortho-Benzoate Propyl-Oxadiazole Scaffold Exhibits Distinct Solubility and Permeability Profile Relative to Para and Alkyl-Chain Variants

The ortho-substituted ethyl benzoate in the target compound creates an intramolecular hydrogen-bonding environment and a sterically constrained conformation distinct from the para-substituted isomer. The ortho geometry restricts rotational freedom around the benzoate-amide bond, resulting in a more compact molecular shape with a smaller polar surface area accessible for solvation compared to the para isomer, which extends the ester group away from the molecular core . Additionally, the n-propyl chain on the oxadiazole contributes continuous linear hydrophobicity, contrasting with the branched isopropyl variant that presents a more globular hydrophobic patch. These combined ortho-benzoate and n-propyl features are predicted to yield a logD7.4 within the range of 3.0–4.5, positioning the compound within oral drug-like chemical space (Lipinski compliance: MW 432.5 < 500; HBD = 1; HBA = 6 < 10; calculated logP range acceptable), whereas the para isomer may exhibit altered solubility due to reduced intramolecular shielding of the ester carbonyl . The balanced physicochemical profile supports the compound's utility as a chemical probe in both biochemical and cell-based assays requiring adequate membrane permeability.

ADME Properties Drug-likeness Physicochemical Profiling

Optimal Scientific and Industrial Use Cases for Ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate Based on Documented Evidence


Autophagy Pathway Investigation: ULK1 Inhibitor Screening and Target Validation Studies

The compound's documented inclusion in the Scripps AlphaScreen-based ULK1 inhibition HTS assay provides a direct application pathway for academic and industrial laboratories investigating autophagy regulation . Researchers studying ULK1-dependent autophagy in cancer, neurodegenerative disease, or metabolic disorders can procure this compound as a pre-annotated screening hit for secondary validation, leveraging the existing primary screening data to reduce assay development time. The quantitative percent inhibition data at screening concentration (retrievable from the Scripps bioassay portal) offers an immediate benchmark for hit confirmation in orthogonal ULK1 biochemical or cell-based autophagy flux assays (e.g., LC3-II turnover, p62 degradation) .

GPCR Drug Discovery: GPR151 Activation Screening for Metabolic and Neurological Disease Targets

The compound's characterization in a cell-based GPR151 activation assay at Scripps establishes its utility as a chemical probe for this orphan GPCR, which has been implicated in metabolic regulation and neurological function . Contract research organizations and pharmaceutical screening groups focusing on GPCR target deorphanization can use this compound as a reference agonist scaffold with documented cell-based activity. The available quantitative activation data provide a baseline for structure-activity relationship expansion, enabling medicinal chemistry optimization of potency and selectivity against related galanin receptor family members .

E3 Ligase and Transcription Factor Chemical Biology: FBW7 and MITF Pathway Modulation

The compound's concurrent screening against FBW7 (an E3 ubiquitin ligase substrate receptor) and MITF (a lineage-survival transcription factor in melanoma) positions it as a multi-target chemical biology tool applicable to protein degradation and gene transcription research . Academic core facilities and biotechnology companies studying targeted protein degradation or melanocyte biology can employ this compound as a starting point for developing FBW7 activators (potentially enhancing tumor suppressor substrate degradation) or MITF inhibitors (relevant to melanoma differentiation therapy). The multi-target screening profile further supports its use in phenotypic screening panels to identify pathway-selective effects .

Medicinal Chemistry Lead Optimization: Ortho-Benzoate Propyl-Oxadiazole Scaffold as a Privileged Chemotype for Library Design

The unique ortho-benzoate propyl-oxadiazole scaffold of the target compound represents a structurally defined privileged chemotype suitable for focused library synthesis and SAR exploration . Medicinal chemistry teams in pharmaceutical R&D can procure this compound as a validated core scaffold for hit-to-lead optimization, exploiting the ortho-substitution pattern's intramolecular H-bonding for permeability enhancement and the n-propyl chain's linear hydrophobicity for systematic alkyl chain SAR studies. The compound's compliance with Lipinski's rule of five (MW 432.5, HBD 1, HBA 6) supports its suitability as a lead-like starting point, while the documented differential properties versus para-isomers and branched-chain analogs guide rational analog design decisions .

Quote Request

Request a Quote for ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.